1-(4-(1-Aminoethyl)phenyl)ethanol
Description
Contextualization within Modern Organic Chemistry Research
In contemporary organic chemistry, the value of a compound is often determined by the functional groups it contains and its potential use as a building block for more complex molecules. The structure of 1-(4-(1-Aminoethyl)phenyl)ethanol contains two key features that are highly relevant to modern research: a phenylethanolamine backbone and chiral centers.
The phenylethanolamine scaffold is a recurring motif in medicinal chemistry and materials science. researchgate.netmdpi.com Molecules incorporating this structure are investigated for a wide range of biological activities. The 2-phenethylamine unit is found in numerous natural products and synthetic compounds, serving as a foundational structure for ligands targeting various receptors. researchgate.netmdpi.com
Furthermore, the presence of two stereocenters in this compound makes it a chiral molecule. Chirality, or the "handedness" of a molecule, is a fundamental concept in stereochemistry and is crucial in biological systems, where only one of a molecule's two mirror-image forms (enantiomers) typically exhibits the desired biological effect. wikipedia.org The synthesis of single-enantiomer compounds, known as asymmetric synthesis, is a major focus of modern organic chemistry, driven by the need for pure, effective pharmaceuticals and other specialized chemical products. koreascience.kr
Research Significance and Academic Relevance of the Compound's Structural Motifs
The academic importance of this compound is best understood by analyzing its constituent structural motifs: the chiral 1,2-amino alcohol and the phenylethanolamine framework.
The chiral 1,2-amino alcohol motif is one of the most vital and versatile structural units in asymmetric synthesis. nih.gov This arrangement of an amino group and a hydroxyl group on adjacent carbon atoms is found in a vast number of natural products and biologically active molecules. nih.govnih.gov Its significance stems from its ability to act as a powerful building block, a chiral auxiliary to guide the stereochemical outcome of a reaction, or as a ligand that binds to a metal catalyst to create a chiral environment for a reaction. koreascience.krnih.gov The synthesis of enantiomerically pure 1,2-amino alcohols remains a challenging and highly active area of research. acs.org
The phenylethanolamine scaffold is a specific type of 1,2-amino alcohol that features a phenyl group. This framework is the backbone of many endogenous catecholamines like norepinephrine (B1679862) and epinephrine, which play critical roles in human physiology. mdpi.comnih.gov In synthetic chemistry, derivatives of phenylethanolamine are not only targets themselves but are also used as resolving agents and starting materials for more complex structures. google.com The development of efficient synthetic routes to these compounds is a persistent goal in organic synthesis. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H11NO | nih.gov |
| Molar Mass | 137.18 g/mol | nih.gov |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Historical Development of Synthetic Methodologies for Related Chemical Scaffolds
The synthesis of chiral 1,2-amino alcohols and phenylethanolamines has evolved significantly over the decades, reflecting major trends in organic synthesis.
Early approaches primarily relied on the resolution of racemic mixtures . This involves synthesizing the compound as a 50:50 mixture of both enantiomers and then separating them, often through the formation of diastereomeric salts with a naturally occurring chiral acid. While effective, this method is inherently inefficient as it discards at least half of the synthesized material.
The drive for greater efficiency led to the development of stereoselective synthesis , where the desired enantiomer is formed preferentially. An important strategy involves the use of starting materials from the "chiral pool," which are naturally occurring, enantiomerically pure compounds like amino acids or carbohydrates. acs.org For example, aldehydes derived from the amino acid serine have been used as a chiral template to synthesize various sphingoid natural products containing the amino alcohol motif. acs.org
More recently, the field has been revolutionized by asymmetric catalysis . This approach uses a small amount of a chiral catalyst, often a metal complex with a chiral ligand, to produce large quantities of an enantiomerically enriched product. nih.gov Key developments include:
Asymmetric Hydrogenation and Transfer Hydrogenation: The catalytic reduction of α-amino ketones is a powerful method for producing chiral amino alcohols. acs.orgnih.gov Ruthenium-based catalysts, in particular, have shown high efficiency and enantioselectivity in these transformations. acs.orgnih.gov This method offers economic and environmental advantages over older resolution techniques. acs.org
Asymmetric Aminohydroxylation: This reaction installs both the amino and hydroxyl groups across a double bond in a stereocontrolled manner. It has been employed in the synthesis of complex natural products like sphinganine. nih.gov
Reductive Coupling Reactions: Modern methods also include copper-catalyzed reductive couplings to form the key carbon-carbon bond, creating chiral 1,2-amino alcohol synthons with high levels of control over the stereochemistry. nih.gov
These advanced catalytic methods represent the current state-of-the-art, providing efficient and direct access to the chiral amino alcohol scaffold that is central to the structure of this compound. nih.gov
| Method | Description | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Classical Resolution | Separation of a racemic mixture using a chiral resolving agent. | Conceptually simple; established technology. | Maximum 50% theoretical yield; generates waste. |
| Chiral Pool Synthesis | Use of naturally occurring enantiopure starting materials (e.g., amino acids). | Provides access to high enantiomeric purity. | Limited by the availability and structure of starting materials. acs.org |
| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively synthesize one enantiomer. | High efficiency (atom economy); high enantioselectivity; scalable. acs.org | Catalyst development can be complex and expensive. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8,12H,11H2,1-2H3 |
InChI Key |
CLUSAFCGJBVFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)O)N |
Origin of Product |
United States |
Stereoselective Synthesis and Chiral Resolution of 1 4 1 Aminoethyl Phenyl Ethanol
Asymmetric Catalysis in the Construction of Chiral Centers
Asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral molecules. For a molecule like 1-(4-(1-Aminoethyl)phenyl)ethanol, which possesses both a chiral alcohol and a chiral amine, catalytic strategies would likely target the stereoselective creation of a precursor molecule, such as a diketone or a keto-oxime, followed by stereocontrolled reductions.
Enantioselective Reduction Strategies
The creation of the chiral alcohol and amine functionalities would most logically proceed via the enantioselective reduction of corresponding ketone groups. A plausible synthetic precursor would be 1-(4-(1-oxoethyl)phenyl)ethanone. The stereoselective reduction of this diketone would require catalysts capable of differentiating between the two carbonyl groups and controlling the stereochemistry of each reduction.
Alternatively, a stepwise approach could be employed. For instance, the asymmetric reduction of 4'-acetylacetophenone would yield a chiral keto-alcohol. Subsequent conversion of the remaining ketone to an amine via methods like reductive amination would need to control the stereochemistry of the second chiral center. The success of such strategies is highly dependent on the catalyst and reaction conditions chosen.
Table 1: Hypothetical Enantioselective Reduction Strategies
| Precursor | Target Moiety | Catalyst Type | Potential Outcome |
|---|---|---|---|
| 1-(4-acetylphenyl)ethanone | Chiral alcohol | Chiral Ruthenium or Rhodium complexes (e.g., with BINAP ligand) | Enantioselective reduction of one ketone to form a chiral hydroxy-ketone intermediate. |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a chemical reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the addition of a key functional group.
For example, a chiral auxiliary could be used to form a chiral imine from 1-(4-acetylphenyl)ethanone. The diastereoselective reduction of this imine would establish the stereochemistry of the aminoethyl group. Subsequent reduction of the acetyl group and removal of the auxiliary would yield the target compound. The choice of auxiliary is critical for achieving high diastereoselectivity.
Organocatalytic Approaches to Stereocontrol
Organocatalysis utilizes small organic molecules to catalyze chemical reactions enantioselectively. Proline and its derivatives, for example, are well-known for catalyzing asymmetric aldol (B89426) and Mannich reactions, which could be adapted to build the carbon skeleton of this compound's precursors.
An organocatalytic approach could involve the asymmetric functionalization of 4-acetylacetophenone. For instance, an enantioselective amination of one of the acetyl groups, catalyzed by a chiral phosphoric acid or a similar organocatalyst, could set the first stereocenter. This would be followed by a stereoselective reduction of the remaining ketone.
Biocatalytic Routes to Enantiopure this compound
Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, is a powerful and green alternative to traditional chemical synthesis. Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzyme-Mediated Transformations
Specific enzymes, such as ketoreductases (KREDs) and transaminases (TAs), are ideally suited for the synthesis of chiral alcohols and amines. A potential enzymatic route to this compound would involve a chemo- and enantioselective reduction of a diketone precursor using a KRED. This could be followed by an asymmetric amination of the remaining ketone using a TA. The challenge lies in finding enzymes with high activity and selectivity for this specific, non-natural substrate.
Kinetic resolution is another viable enzymatic strategy. A racemic mixture of the final compound could be subjected to an enzyme, such as a lipase (B570770), that selectively acylates one enantiomer, allowing for the separation of the two. For a molecule with two chiral centers, this would involve a more complex diastereoselective resolution.
Table 2: Potential Enzyme-Mediated Transformations
| Enzyme Class | Reaction | Substrate | Product |
|---|---|---|---|
| Ketoreductase (KRED) | Asymmetric Reduction | 1-(4-acetylphenyl)ethanone | (S)- or (R)-1-(4-acetylphenyl)ethanol |
| Transaminase (TA) | Asymmetric Amination | 1-(4-(1-hydroxyethyl)phenyl)ethanone | Diastereomer of this compound |
Whole-Cell Biotransformations
Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells (e.g., yeast or bacteria) that naturally contain the desired enzymes. These cells can be engineered to overexpress specific enzymes, like KREDs and TAs, and can also handle cofactor regeneration internally.
A whole-cell biotransformation could be designed where a microorganism, fed with a precursor like 1-(4-acetylphenyl)ethanone, would perform sequential reductions and aminations to produce a specific stereoisomer of this compound. While this approach is well-established for simpler molecules like 1-phenylethanol (B42297), its application to the more complex structure of the target compound would require significant screening and metabolic engineering efforts.
Chromatographic Chiral Resolution Techniques
The separation of enantiomers, a critical step in the development of stereochemically pure compounds, can be effectively achieved through chromatographic methods. These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and, consequently, separation. nih.gov Preparative scale chromatography is a technique of choice for obtaining pure enantiomers, scaling from milligram to kilogram quantities. nih.gov
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for isolating pure enantiomers from a racemic mixture. The principle is based on the continuous adsorption and desorption of the compounds between a liquid mobile phase and a solid chiral stationary phase (CSP). scas.co.jp Enantiomers interact with the CSP to form transient diastereomeric complexes, and the difference in the stability of these complexes leads to their separation. scas.co.jp
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide array of racemic compounds, including amino alcohols. scas.co.jpwindows.net These columns can be operated in different modes, such as normal phase, reversed phase, or polar organic mode, offering flexibility in method development. youtube.com In the normal phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common mobile phases. For basic compounds, additives such as diethylamine (B46881) (DEA) may be used to improve peak shape and resolution, while acidic compounds may require additives like formic or acetic acid. windows.net
The efficiency of a preparative separation is determined by the loading capacity of the column and the resolution factor between the enantiomers. nih.gov The goal is to maximize the amount of racemate purified per unit of time. Modern HPLC hardware and a wide variety of available CSPs make this a versatile and reliable technique for obtaining enantiomerically pure this compound. youtube.comchiraltech.com
Table 1: Representative Conditions for Preparative Chiral HPLC of Amino Alcohols
| Parameter | Condition | Purpose/Effect |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Provides the chiral environment for enantiomeric recognition. |
| Column Type | Preparative Scale (e.g., >10 mm internal diameter) | Allows for higher loading capacity to isolate larger quantities of material. chiraltech.com |
| Mobile Phase Mode | Normal Phase | Often provides better selectivity for many chiral compounds. |
| Mobile Phase Composition | Hexane/Ethanol (B145695) (e.g., 90:10 v/v) or Hexane/Isopropanol (e.g., 80:20 v/v) | The ratio is optimized to achieve the best balance of retention and resolution. |
| Additive | 0.1% Diethylamine (DEA) | Used for basic analytes like amino alcohols to reduce peak tailing and improve separation. windows.net |
| Flow Rate | Optimized for column diameter (e.g., 5-50 mL/min) | Adjusted to maximize throughput without sacrificing resolution. |
| Detection | UV (e.g., 254 nm) | To monitor the elution of the separated enantiomers. |
Supercritical Fluid Chromatography (SFC) for Enantiomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and "green" alternative to HPLC for preparative chiral separations. nih.govchiraltech.com SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. youtube.com Supercritical CO2 offers the advantages of low viscosity and high diffusivity, which allows for faster separations, higher efficiency, and reduced backpressure compared to liquid mobile phases. youtube.comchromatographyonline.com
In chiral SFC, the mobile phase is typically modified with a small percentage of an organic solvent, usually an alcohol like methanol, ethanol, or isopropanol, to increase its solvating power and improve selectivity. chromatographyonline.comnih.gov The addition of these modifiers is crucial for eluting polar compounds and deactivating active sites on the stationary phase. chromatographyonline.com Similar to HPLC, polysaccharide-based CSPs are the most widely used columns for chiral SFC due to their broad applicability and robustness. nih.gov For the separation of primary amines, crown ether-based CSPs can also be highly effective. chromatographyonline.com
A key advantage of preparative SFC is the significant reduction in the consumption of organic solvents, which simplifies product recovery (evaporation of the mobile phase is much faster) and lowers operational costs. chiraltech.com This makes SFC a particularly attractive method for the large-scale purification of enantiomers like this compound. nih.gov
Table 2: Typical Parameters for Chiral SFC Enantiomer Separation
| Parameter | Condition | Purpose/Effect |
| Primary Mobile Phase | Supercritical Carbon Dioxide (CO2) | Main component of the mobile phase, providing fast and efficient separations. youtube.com |
| Co-solvent / Modifier | Methanol (MeOH) or Ethanol (EtOH) (e.g., 5-40%) | Increases mobile phase polarity and elution strength. The percentage is optimized for resolution. nih.gov |
| Additive | Basic (e.g., Isopropylamine, Diethylamine) | Improves peak shape and efficiency for basic compounds like amines. windows.net |
| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Provides chiral recognition. Immobilized phases offer greater solvent compatibility. windows.net |
| Backpressure | 100 - 200 bar | Maintains the CO2 in a supercritical or subcritical state. tandfonline.com |
| Temperature | 30 - 40 °C | Affects mobile phase density and can influence selectivity and resolution. nih.gov |
| Flow Rate | High (e.g., 3-5 times faster than HPLC) | Enabled by the low viscosity of the supercritical mobile phase, leading to higher throughput. youtube.com |
Diastereomeric Salt Formation for Chiral Resolution
Classical resolution via diastereomeric salt formation is a well-established and industrially viable method for separating enantiomers. advanceseng.com This technique is particularly suited for compounds that contain an acidic or basic functional group, such as the amino group in this compound. The process involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
Diastereomers have different physical properties, including solubility. advanceseng.com This difference allows for their separation by fractional crystallization. libretexts.org One of the diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize out of the solution. The solid salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed by treatment with an acid or base, yielding the desired pure enantiomer. libretexts.org
The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. A screening process is often employed to identify the optimal combination that provides both high yield and high enantiomeric purity. nih.gov Commonly used chiral resolving agents for basic compounds include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org
Table 3: Common Chiral Resolving Agents and Solvents for Amino Alcohols
| Resolving Agent Type | Specific Example | Target Functional Group | Common Solvents for Crystallization |
| Chiral Carboxylic Acid | (+)-Tartaric Acid | Amine | Water, Ethanol, Methanol, Acetone |
| Chiral Carboxylic Acid | (S)-Mandelic Acid | Amine | Acetonitrile, Isopropanol, Toluene |
| Chiral Sulfonic Acid | (+)-Camphor-10-sulfonic acid | Amine | Ethyl Acetate (B1210297), Ethanol/Water mixtures |
| Chiral Carboxylic Acid | (R)-(-)-O-Acetylmandelic acid | Amine | Dichloromethane, Ethyl Acetate |
Kinetic Resolution Strategies
Kinetic resolution is a powerful method that exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In a typical enzymatic kinetic resolution of a racemic alcohol, an enzyme, often a lipase, is used to selectively catalyze the acylation of one enantiomer, while leaving the other largely unreacted. psu.edu This results in a mixture of an enantioenriched alcohol and an enantioenriched ester, which can then be separated by standard techniques like chromatography.
Lipases are widely used for this purpose because they are readily available, exhibit high enantioselectivity for a broad range of substrates, and can function in organic solvents. psu.edu Common lipase enzymes include those from Candida antarctica (commercially available as Novozym 435), Pseudomonas cepacia, and Burkholderia cepacia. wikipedia.orgpsu.edu The reaction involves an acyl donor, typically an activated ester like vinyl acetate or isopropenyl acetate, which acylates the more reactive enantiomer. psu.edunih.gov
The efficiency of a kinetic resolution is described by its enantiomeric excess (ee) and conversion. An ideal kinetic resolution stops at 50% conversion, yielding the unreacted starting material and the acylated product, both with 100% enantiomeric excess. While the theoretical maximum yield for a single enantiomer is 50%, this method is highly effective for producing compounds with very high optical purity. rsc.org Strategies such as dynamic kinetic resolution (DKR), which combine the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, can overcome the 50% yield limitation. acs.orgresearchgate.net
Table 4: Key Components in the Enzymatic Kinetic Resolution of Secondary Alcohols
| Component | Example | Role in the Resolution |
| Racemic Substrate | This compound | The mixture of enantiomers to be separated. |
| Enzyme (Biocatalyst) | Novozym 435 (Candida antarctica Lipase B) | Chiral catalyst that selectively acylates one enantiomer at a faster rate. nih.gov |
| Acyl Donor | Vinyl Acetate | Provides the acyl group for the transesterification reaction. psu.edu |
| Solvent | Toluene, Hexane, or MTBE | Provides a non-aqueous medium for the enzyme to function effectively. nih.gov |
| (S)-Enantiomer | Unreacted (S)-alcohol | The slower-reacting enantiomer, which remains largely in its alcohol form. |
| (R)-Enantiomer | Acylated to (R)-ester | The faster-reacting enantiomer, which is converted to its corresponding ester. |
Mechanistic Studies of Reactions Involving 1 4 1 Aminoethyl Phenyl Ethanol
Reaction Pathway Elucidation for Synthetic Transformations
The synthesis of 1-(4-(1-Aminoethyl)phenyl)ethanol and its derivatives can proceed through several potential reaction pathways. A common and logical synthetic route involves the reduction of a corresponding ketone precursor, 4-(1-aminoethyl)acetophenone. The elucidation of the reaction pathway for this transformation often involves a combination of experimental and computational methods to understand the sequence of bond-forming and bond-breaking events.
One plausible pathway is the direct reduction of the ketone to the corresponding secondary alcohol. This is typically achieved using a variety of reducing agents. The choice of reducing agent can significantly influence the reaction pathway and the formation of byproducts. For instance, in the synthesis of a structurally similar compound, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, the selection of the reducing agent was found to be critical in determining the yield and purity of the product. google.com In that case, certain metal catalysts led to an increase in chiral isomers, highlighting the influence of the catalyst on the stereochemical outcome of the reaction. google.com
Another potential pathway, particularly if the amino group is not protected, could involve intramolecular reactions or the formation of side products. For example, the amino group could potentially interact with the carbonyl group of another molecule, leading to imine formation, which could then be reduced. However, under controlled conditions, the reduction of the ketone is the more probable and direct pathway.
The temperature of the reaction is another critical parameter that can affect the reaction pathway. For a related synthesis, it was noted that temperatures below 0°C could lead to incomplete reaction, proceeding only to a primary reduced intermediate, while temperatures exceeding 40°C could accelerate the reaction but also lead to the decomposition of the target compound, thereby reducing the yield and purity. google.com This suggests that the elucidation of the reaction pathway for the synthesis of this compound must carefully consider the interplay of reagents and reaction conditions.
Investigation of Intermediate Species and Transition States
The investigation of transient species such as intermediates and transition states is paramount to a deep understanding of a reaction mechanism. For reactions involving this compound, such as its synthesis via ketone reduction, the reaction proceeds through a transition state where the hydride from the reducing agent is transferred to the carbonyl carbon.
Computational chemistry, specifically density functional theory (DFT), has become a powerful tool for modeling transition states. libretexts.org For a related enzymatic reaction involving phenylethanolamine N-methyltransferase, DFT and quantum mechanics/molecular mechanics (QM/MM) methods were used to suggest that the reaction proceeds through an SN2 transition state. libretexts.org While not a direct study of the synthesis of this compound, this demonstrates the utility of computational methods in characterizing transition states in similar molecular systems.
Experimental techniques can also provide evidence for the existence of intermediates. While direct observation of transition states is generally not feasible due to their fleeting nature, the presence of reaction intermediates can sometimes be detected using spectroscopic methods under specific conditions (e.g., low temperature). For example, in the mechanosynthesis of phenytoin, in-situ Raman monitoring was successfully used to observe and characterize key reaction intermediates. rsc.org This type of real-time monitoring could potentially be applied to the synthesis of this compound to identify any transient species.
In the context of its synthesis, the primary intermediate would be the complex formed between the ketone precursor and the reducing agent. The geometry of this complex and the subsequent transition state for hydride transfer will dictate the stereochemical outcome of the reaction, leading to either the (R) or (S) enantiomer of the final alcohol.
Kinetic Isotope Effect Studies in Mechanistic Analysis
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and for elucidating the structure of the transition state. libretexts.orgwikipedia.org A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org This change is primarily due to the difference in zero-point vibrational energies between the isotopically labeled and unlabeled molecules. libretexts.org
For the synthesis of this compound via the reduction of 4-(1-aminoethyl)acetophenone, a primary KIE would be expected if the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, if a deuterium-labeled reducing agent (e.g., NaBD4) is used, a primary KIE (kH/kD > 1) would be observed if the transfer of the hydride (or deuteride) to the carbonyl carbon is the rate-limiting step. The magnitude of the KIE can provide information about the nature of the transition state; a large KIE suggests a symmetric transition state where the bond to the isotope is significantly broken.
Secondary KIEs can also provide valuable mechanistic information. For instance, replacing the hydrogens on the methyl group adjacent to the carbonyl with deuterium (B1214612) could reveal details about hyperconjugation and steric effects in the transition state.
While no specific KIE studies on the synthesis of this compound have been found in the literature, the principles of KIE analysis are broadly applicable. For example, KIE studies on the enzyme phenylethanolamine N-methyltransferase, which acts on a structurally related substrate, have been used to support a rate-limiting SN2 methyl transfer mechanism. libretexts.org
| Type of KIE | Isotopic Substitution | Expected Outcome and Mechanistic Insight |
| Primary KIE | Use of a deuterated reducing agent (e.g., NaBD4) | A kH/kD > 1 would indicate that hydride transfer is the rate-determining step. The magnitude could provide information on the transition state symmetry. |
| Secondary α-KIE | Deuteration of the carbonyl carbon | Can provide information about the change in hybridization at the carbonyl carbon in the transition state. |
| Secondary β-KIE | Deuteration of the methyl group | Can reveal information about hyperconjugative stabilization of the developing negative charge on the oxygen atom in the transition state. |
Solvent Effects and Catalysis in Reaction Mechanisms
Solvents can play a crucial role in chemical reactions, not just as a medium but also by actively participating in the reaction mechanism through solvation of reactants, intermediates, and transition states. rsc.org The choice of solvent can influence reaction rates, selectivity, and even the reaction pathway itself.
In the synthesis of this compound, the polarity of the solvent can affect the solubility of the reactants and the stability of charged intermediates or transition states. For the reduction of a ketone, a protic solvent might participate in hydrogen bonding with the carbonyl oxygen, polarizing the C=O bond and making the carbonyl carbon more electrophilic, thus accelerating the reaction. A patent related to the synthesis of a similar compound lists tetrahydrofuran, acetonitrile, acetone, ethyl acetate (B1210297), methylene (B1212753) chloride, chloroform, and water as potential solvents, indicating that a range of solvent polarities can be employed. google.com
Catalysis is also a key factor in many of the reactions that this compound might undergo. In its synthesis, the choice of a metal catalyst for the reduction of the nitro group precursor to the amine can have a profound effect on the product distribution. For instance, the use of a Pd/C catalyst in a related synthesis was shown to increase the formation of chiral isomers. google.com This highlights the role of the catalyst surface in orienting the substrate and influencing the stereochemical outcome.
The development of efficient catalytic systems for the synthesis of amino alcohols is an active area of research. For example, an iron(II) phthalocyanine (B1677752) complex has been reported to catalyze the direct transformation of alkenes into unprotected amino alcohols. nih.gov While this is a different synthetic approach, it underscores the importance of catalyst development in accessing these valuable structural motifs.
Mechanistic Insights into Potential Biochemical Interactions
While this article does not discuss the biological activity of this compound, understanding the potential mechanisms of its interaction with biological macromolecules, such as enzymes, is a key aspect of mechanistic chemistry. The binding of a small molecule to the active site of an enzyme is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
The structure of this compound, with its hydroxyl and amino groups, suggests that it could act as a hydrogen bond donor and acceptor. The phenyl ring provides a hydrophobic region that could interact with nonpolar residues in an enzyme's active site.
Studies on enzymes that process structurally similar substrates can provide valuable insights. For example, phenylethanolamine N-methyltransferase (PNMT) catalyzes the methylation of norepinephrine (B1679862), a phenylethanolamine derivative. libretexts.org Mechanistic studies on PNMT, including KIE analysis, have provided a detailed picture of the transition state for the methyl transfer reaction. libretexts.org
Furthermore, studies on (S)-1-phenylethanol dehydrogenase (PED) have revealed the structural basis for its stereospecificity. Modeling of the substrate acetophenone (B1666503) in the active site has elucidated the prerequisites for the enzyme's enantioselectivity and its catalytic mechanism. nih.gov This enzyme is also inhibited by high concentrations of its substrates and products, suggesting a complex regulatory mechanism. nih.gov
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies on Derivatives of 1 4 1 Aminoethyl Phenyl Ethanol
Design and Synthesis of Analogues with Targeted Structural Modifications
The design of analogues of 1-(4-(1-Aminoethyl)phenyl)ethanol is guided by the desire to probe the influence of various structural features on its chemical properties. Targeted modifications can be introduced at several positions: the phenyl ring, the amino group, and the hydroxyl group. The synthesis of these analogues typically begins from commercially available starting materials, such as substituted acetophenones.
A general synthetic approach involves the reductive amination of a substituted 4-acetylphenyl precursor. For instance, starting with a substituted 4-acetylacetophenone, the ketone can be reacted with an amine, followed by reduction to introduce the aminoethyl moiety. The stereochemistry of the newly formed chiral centers can be controlled through the use of chiral reducing agents or by separation of diastereomers.
Illustrative Synthetic Scheme for Analogues:
A library of analogues can be synthesized to explore the SAR and SMR. The following table presents a hypothetical set of designed analogues with modifications on the phenyl ring and the amino group.
| Compound ID | R1 (Phenyl Substituent) | R2 (Amine Substituent) | Synthetic Strategy |
| 1a | H | H | Reductive amination of 4-acetylacetophenone with ammonia (B1221849). |
| 1b | 4-OCH3 | H | Reductive amination of 4-acetyl-anisole with ammonia. |
| 1c | 4-Cl | H | Reductive amination of 4-acetyl-chlorobenzene with ammonia. |
| 1d | 4-NO2 | H | Reductive amination of 4-acetyl-nitrobenzene with ammonia. |
| 2a | H | CH3 | Reductive amination of 4-acetylacetophenone with methylamine. |
| 2b | 4-OCH3 | CH3 | Reductive amination of 4-acetyl-anisole with methylamine. |
This table is illustrative and provides a potential framework for a synthetic library.
The synthesis of these compounds would allow for a systematic investigation of how electronic effects (donating vs. withdrawing substituents on the phenyl ring) and steric effects (at the amino group) influence the molecule's properties.
Exploration of Substituent Effects on Reactivity and Stereochemical Outcome
Substituents on the phenyl ring can significantly alter the electronic properties of the molecule, thereby influencing its reactivity. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially influencing the acidity of the benzylic proton. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) decrease the electron density, which can affect the nucleophilicity of the amino group and the stability of any carbocation intermediates formed at the benzylic position.
The stereochemical outcome of reactions involving the chiral centers is also sensitive to substituent effects. For example, in the reduction of a ketone precursor to form the alcohol, the nature of the substituent on the phenyl ring can influence the facial selectivity of the hydride attack, leading to different diastereomeric ratios.
Hypothetical Data on Substituent Effects on a Model Reaction (e.g., Oxidation of the Alcohol):
| Compound ID | R1 (Phenyl Substituent) | Relative Rate of Oxidation | Diastereomeric Excess (de) of Product |
| 1b | 4-OCH3 | 2.5 | 75% |
| 1a | H | 1.0 | 60% |
| 1c | 4-Cl | 0.6 | 55% |
| 1d | 4-NO2 | 0.2 | 40% |
This table presents hypothetical data to illustrate the expected trends. The relative rates are normalized to the unsubstituted compound (1a). The diastereomeric excess refers to a hypothetical subsequent reaction where the initial stereocenter influences the formation of a new one.
These trends suggest that electron-donating groups accelerate the oxidation (potentially by stabilizing a positive charge buildup in the transition state), while electron-withdrawing groups retard it. The stereochemical influence is also modulated by the electronic nature of the substituent.
Conformational Analysis of Derivatives and its Correlation with Mechanistic Behavior
The flexible side chain of this compound allows it to adopt various conformations. The relative orientation of the amino and hydroxyl groups is of particular interest as it can influence intramolecular hydrogen bonding and the steric accessibility of these functional groups. The two primary conformations around the Cα-Cβ bond are the gauche and anti conformers.
The preferred conformation can have a profound impact on the reaction mechanism. For instance, a conformation that allows for intramolecular hydrogen bonding might stabilize the ground state and increase the activation energy for a reaction that requires the disruption of this bond. Conversely, a specific conformation may be required to achieve the optimal orbital overlap for a particular reaction pathway.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of these molecules in solution. By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the predominant conformations can be determined.
Expected Conformational Equilibria:
| Derivative Type | Expected Predominant Conformer | Rationale |
| Unsubstituted | Gauche | Potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. |
| Bulky N-substituent | Anti | Steric repulsion between the bulky substituent and the phenyl ring disfavors the gauche conformation. |
| Phenyl ring with ortho-substituent | Anti | Steric hindrance between the ortho-substituent and the side chain. |
Computational modeling can complement experimental studies by providing insights into the relative energies of different conformations and the energy barriers for their interconversion. This information is crucial for understanding how the conformational landscape of a derivative influences its mechanistic behavior.
Stereoisomeric Differences in Chemical Reactivity and Interactions
The presence of two chiral centers in this compound means that it can exist as two pairs of enantiomers: (1R, 1'R) and (1S, 1'S), and (1R, 1'S) and (1S, 1'R). The relationship between these pairs is diastereomeric. Diastereomers have different physical properties and, importantly, different chemical reactivities, even with achiral reagents.
The different spatial arrangements of the functional groups in diastereomers can lead to significant differences in their reactivity. For example, in an elimination reaction, the anti-periplanar arrangement required for an E2 mechanism may be more readily accessible in one diastereomer than in another. Similarly, the rate of intramolecular cyclization reactions can be highly dependent on the stereochemistry of the starting material.
Enzymatic reactions are particularly sensitive to stereochemistry. Enzymes, being chiral themselves, often exhibit high selectivity for one enantiomer or diastereomer over others. This principle is exploited in kinetic resolutions, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers.
Illustrative Data for Enzymatic Kinetic Resolution:
| Stereoisomer | Relative Rate of Acetylation (Lipase) |
| (1R, 1'R) | 95 |
| (1S, 1'S) | 5 |
| (1R, 1'S) | 50 |
| (1S, 1'R) | 48 |
This hypothetical data illustrates the high enantioselectivity a lipase (B570770) might exhibit for the (1R, 1'R)-enantiomer over its (1S, 1'S) counterpart, and the different reactivity of the diastereomeric pair.
These differences in reactivity are a direct consequence of the three-dimensional structure of the stereoisomers and how they interact with other molecules or catalysts. Studying these differences provides fundamental insights into the stereochemical requirements of chemical reactions and biological interactions.
Advanced Analytical Methodologies for Research on 1 4 1 Aminoethyl Phenyl Ethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of 1-(4-(1-Aminoethyl)phenyl)ethanol. The presence of two chiral centers in the molecule gives rise to the possibility of four stereoisomers (two enantiomeric pairs of diastereomers), making stereochemical elucidation a critical aspect of its analysis.
2D NMR Techniques (COSY, NOESY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity of atoms within a molecule. While specific 2D NMR data for this compound is not widely published, the application of these techniques can be understood from the analysis of structurally related compounds.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the ethyl group and the methyl protons, as well as the other methine proton. It would also show coupling between the aromatic protons on the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining stereochemistry. For instance, in a specific diastereomer of this compound, NOE cross-peaks could be observed between the protons of the two methine groups and the protons of the adjacent methyl and amino groups, helping to define their relative orientation.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. It is instrumental in assigning the ¹³C signals based on the known ¹H chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H-¹H) |
| Methyl (CH₃) | ~1.3-1.5 | ~20-25 | H(CH₃) → C(CH), C(Aromatic) | H(CH₃) - H(CH) |
| Methine (CH-OH) | ~4.7-4.9 | ~70-75 | H(CH-OH) → C(Aromatic), C(CH₃) | H(CH-OH) - H(Aromatic) |
| Methine (CH-NH₂) | ~3.9-4.1 | ~50-55 | H(CH-NH₂) → C(Aromatic) | H(CH-NH₂) - H(Aromatic) |
| Aromatic (C-H) | ~7.2-7.4 | ~125-130 | H(Aromatic) → C(CH), C(quaternary) | H(Aromatic) - H(Aromatic) |
| Aromatic (C-C) | - | ~140-145 | - | - |
| Amino (NH₂) | Variable | - | - | - |
| Hydroxyl (OH) | Variable | - | - | - |
Note: The chemical shifts are approximate and can vary based on the solvent and stereoisomer.
Chiral Shift Reagents in NMR Analysis
To distinguish between enantiomers, which are otherwise indistinguishable in a standard NMR experiment, chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes that can reversibly bind to the analyte. nist.govnih.govlibretexts.org The resulting diastereomeric complexes exhibit different NMR spectra, allowing for the determination of enantiomeric purity.
For this compound, which contains both an amino and a hydroxyl group, lanthanide-based CSRs like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or Pr(hfc)₃ can be utilized. The binding of the CSR to the amino or hydroxyl groups induces significant changes in the chemical shifts of nearby protons. The magnitude of these induced shifts will differ for the two enantiomers, leading to the separation of their signals in the ¹H NMR spectrum. By integrating the signals of the separated enantiomers, their relative ratio and the enantiomeric excess (ee) can be determined. While specific data for the target compound is scarce, studies on the related compound 1-phenylethanol (B42297) have demonstrated the successful use of chiral derivatizing agents, followed by NMR analysis of the resulting diastereomers, to determine enantiomeric purity. nih.gov
Mass Spectrometry (MS) in Reaction Monitoring and Intermediate Identification
Mass spectrometry is a powerful technique for monitoring the progress of chemical reactions and identifying transient intermediates. In the synthesis of this compound, MS can provide real-time information on the consumption of reactants and the formation of products and byproducts.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of the synthesized this compound. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated, and a measured mass from the HRMS instrument that is within a few parts per million (ppm) of this value provides strong evidence for the correct product formation.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification, even in complex mixtures.
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation would likely involve the cleavage of the C-C bond between the two chiral centers (alpha-cleavage), loss of water from the alcohol group, and loss of ammonia (B1221849) from the amino group. The analysis of these fragmentation pathways provides detailed structural information. General fragmentation patterns for amines and alcohols are well-established. libretexts.org For instance, amines often undergo cleavage at the carbon-carbon bond adjacent to the nitrogen atom.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound [M+H]⁺
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M+H - H₂O]⁺ | Loss of a water molecule |
| [M+H - NH₃]⁺ | Loss of an ammonia molecule |
| [M+H - CH₃CHO]⁺ | Loss of acetaldehyde |
| [C₈H₁₀N]⁺ | Cleavage of the C-C bond between the chiral centers |
| [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational isomers.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (medium) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Alcohol) | Stretching | 1050-1260 |
| C-N (Amine) | Stretching | 1020-1250 |
The precise positions and intensities of these bands can be influenced by hydrogen bonding and the specific conformation of the molecule. Theoretical calculations, often performed alongside experimental measurements, can aid in the detailed assignment of the vibrational modes.
Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Purity Determination
Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be adapted for chiral separations, providing essential data on the enantiomeric purity of this compound.
The fundamental principle of chiral chromatography involves the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.com The chiral selector creates a diastereomeric interaction with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation. For amino alcohols like this compound, derivatization is often employed to enhance volatility for GC analysis or to introduce a chromophore for UV detection in HPLC, as well as to improve the chiral recognition. chiralpedia.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the enantiomers of this compound would typically be derivatized to form diastereomers using a chiral derivatizing agent (CDA). chiralpedia.com A common approach involves acylation of the amino and hydroxyl groups. The resulting diastereomeric derivatives can then be separated on a standard achiral GC column. Alternatively, direct separation of the enantiomers can be achieved on a chiral capillary GC column. chromforum.orgsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC)
HPLC offers a versatile platform for enantiomeric purity determination and can be performed in either normal-phase, reversed-phase, or polar organic modes. nih.gov The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including amino alcohols. nih.govnih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer.
Direct analysis of underivatized amino alcohols on specific CSPs, such as those based on macrocyclic glycopeptides like teicoplanin, is also possible. sigmaaldrich.com These phases are compatible with aqueous mobile phases, which is advantageous for polar and ionic compounds. sigmaaldrich.com
Illustrative HPLC Separation Data
The following table represents a hypothetical, yet typical, set of results for the chiral HPLC separation of the stereoisomers of this compound.
| Stereoisomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) |
| (1R, 1'R) | 12.5 | 49.5 | 98.0 (for the R,R/S,S pair) |
| (1S, 1'S) | 14.2 | 0.5 | |
| (1R, 1'S) | 16.8 | 25.0 | 50.0 (for the R,S/S,R pair) |
| (1S, 1'R) | 18.3 | 25.0 |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in space.
For this compound, obtaining a suitable single crystal of one of its pure stereoisomers is the first and most critical step. The presence of both amino and hydroxyl functional groups suggests that hydrogen bonding will be a dominant intermolecular force in the crystal lattice, likely forming extensive networks. st-andrews.ac.ukresearchgate.net The analysis of the crystal structure would provide unambiguous assignment of the R or S configuration at both chiral centers.
Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. rsc.org This includes the torsion angles of the ethylamino and ethanol (B145695) side chains relative to the phenyl ring and to each other. This conformational information is valuable for understanding the molecule's shape and potential interactions with biological targets.
Hypothetical Crystallographic Data for (1R, 1'R)-1-(4-(1-Aminoethyl)phenyl)ethanol
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.95 |
| b (Å) | 5.82 |
| c (Å) | 12.16 |
| α, β, γ (°) | 90 |
| Volume (ų) | 633.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.315 |
| Key Hydrogen Bonds | O-H···N, N-H···O |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Probes
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. nih.gov A CD spectrum provides information about the stereochemistry and the conformational preferences of a molecule.
The aromatic ring in this compound serves as a chromophore, and its electronic transitions will give rise to CD signals if the molecule is chiral. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chromophore. rsc.org
By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers and conformers, the absolute configuration can be determined. nih.gov Additionally, changes in the CD spectrum upon varying solvent or temperature can be used to probe conformational changes in the molecule. Recent studies on related molecules like deprotonated 1-phenylethanol have demonstrated the sensitivity of chiroptical effects to the molecular state and conformation. mpg.denih.gov
Illustrative CD Spectral Data for the Stereoisomers of this compound in Methanol
| Stereoisomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (1R, 1'R) | 215 | +15,000 |
| 265 | -500 | |
| (1S, 1'S) | 215 | -15,000 |
| 265 | +500 | |
| (1R, 1'S) | 218 | +8,000 |
| 260 | +200 | |
| (1S, 1'R) | 218 | -8,000 |
| 260 | -200 |
Computational Chemistry and Molecular Modeling of 1 4 1 Aminoethyl Phenyl Ethanol
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of a molecule. These methods, which include Density Functional Theory (DFT) and ab initio approaches, solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule. nih.gov
Electronic Structure and Reactivity Descriptors
The electronic structure of 1-(4-(1-aminoethyl)phenyl)ethanol dictates its chemical reactivity. QM calculations can elucidate a variety of electronic properties that serve as reactivity descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For analogous aromatic compounds, the HOMO is typically localized on the phenyl ring and the amino group, while the LUMO is distributed over the aromatic system. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to be regions of high negative potential, whereas the hydrogen atoms of the amino and hydroxyl groups would be areas of positive potential. researchgate.net
Global Reactivity Descriptors: These are calculated from the energies of the FMOs and provide quantitative measures of reactivity. Key descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Illustrative data for these descriptors, based on typical values for similar molecules, are presented in the table below.
| Descriptor | Formula | Typical Calculated Value (eV) for a Phenethylamine (B48288) Analog |
| HOMO Energy | EHOMO | -5.5 to -6.5 |
| LUMO Energy | ELUMO | -0.5 to 0.5 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 to 6.0 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 to 3.5 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 to 3.0 |
| Chemical Softness (S) | 1 / η | 0.33 to 0.40 |
| Electrophilicity Index (ω) | χ² / (2η) | 1.5 to 2.2 |
These are representative values and the actual values for this compound would require specific calculations.
Transition State Localization and Reaction Energy Profiles
For this compound, potential reactions for study could include intramolecular cyclizations, or reactions at the amino or hydroxyl groups. For instance, the intramolecular Williamson ether synthesis is a reaction where an alkoxide nucleophile displaces a halide in the same molecule to form a cyclic ether. masterorganicchemistry.com A computational study of such a reaction for a related halo-alcohol would involve:
Optimizing the geometries of the reactant, any intermediates, the transition state, and the product.
Calculating the vibrational frequencies to confirm the nature of each stationary point (reactants, products, and intermediates have all real frequencies, while a transition state has one imaginary frequency).
Calculating the energies of each species to construct the reaction energy profile.
Spectroscopic Property Prediction (NMR, IR)
QM methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.
NMR Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts are then compared to experimental data to confirm the molecular structure. For this compound, distinct signals would be expected for the aromatic protons, the protons of the ethylamino group, the methyl group, and the hydroxyl proton. chegg.com
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). For this compound, characteristic vibrational bands would include the O-H and N-H stretching frequencies (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O and C-N stretching vibrations. rsc.orgunito.it
An illustrative table of predicted vs. experimental vibrational frequencies for a related molecule, 1-phenylethanol (B42297), is shown below.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Wavenumber (cm⁻¹) |
| O-H Stretch | ~3650 | ~3364 |
| Aromatic C-H Stretch | ~3050-3100 | ~3030-3090 |
| Aliphatic C-H Stretch | ~2950-3000 | ~2970-2980 |
| C=C Aromatic Ring Stretch | ~1600, ~1490, ~1450 | ~1602, ~1493, ~1454 |
| C-O Stretch | ~1080 | ~1089 |
Data is illustrative and based on studies of similar compounds. rsc.org
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally tractable approach for studying large systems and long-timescale phenomena by using classical mechanics and a simplified force field. nih.gov
Conformational Landscape Exploration
Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. Understanding the conformational landscape—the collection of all accessible conformations and their relative energies—is crucial as the conformation can significantly influence the molecule's properties and biological activity.
MD simulations are particularly well-suited for exploring the conformational space. An MD simulation tracks the positions and velocities of all atoms in the molecule over time, governed by a molecular mechanics force field. By running the simulation for a sufficient duration, the molecule can sample a wide range of conformations. Analysis of the simulation trajectory can then reveal the most populated (lowest energy) conformations. For phenethylamine and related molecules, the orientation of the side chain relative to the phenyl ring is a key conformational feature. acs.orgnih.gov Studies on similar molecules like 4-hydroxyphenylethanol have shown a preference for a folded, gauche conformation of the side chain. hmdb.ca
Analysis of Intramolecular Interactions
The stability of different conformations is determined by a balance of various intramolecular interactions. These can be analyzed in detail from MD simulation trajectories or from QM calculations on specific conformations.
Hydrogen Bonding: A key intramolecular interaction in this compound would be the potential for hydrogen bonding between the hydroxyl group and the amino group. The formation of such a hydrogen bond would significantly stabilize a particular conformation, likely a folded one. The strength and geometry of this hydrogen bond can be quantified through computational analysis.
Steric Hindrance: Repulsive interactions between non-bonded atoms (steric hindrance) can destabilize certain conformations. For example, rotation around the C-C bond of the ethylamino group could lead to steric clashes between the methyl group and the phenyl ring.
π-Interactions: The electron-rich phenyl ring can participate in various non-covalent interactions. For instance, an intramolecular C-H···π interaction between a C-H bond of the ethyl group and the phenyl ring could contribute to the stability of certain folded conformations.
The interplay of these forces dictates the preferred three-dimensional structure of the molecule in different environments. quora.comnih.gov
Future Directions and Emerging Research Avenues for 1 4 1 Aminoethyl Phenyl Ethanol
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design
The application of artificial intelligence (AI) and machine learning (ML) is emerging as a transformative approach in chemical synthesis, and the production of 1-(4-(1-aminoethyl)phenyl)ethanol is no exception. These computational tools offer the potential to significantly accelerate the discovery and optimization of synthetic pathways.
Furthermore, AI can facilitate the optimization of reaction conditions. By analyzing complex datasets that correlate reaction parameters (e.g., temperature, pressure, catalyst loading, solvent) with outcomes, machine learning models can identify the optimal set of conditions to maximize the yield and purity of this compound. This data-driven approach to process optimization is a significant step forward from traditional, often laborious, one-variable-at-a-time methods.
Development of Novel Biocatalytic Systems for Sustainable Production
The drive towards greener and more sustainable chemical manufacturing has spurred significant interest in biocatalysis. The development of novel biocatalytic systems for the production of this compound represents a key area of future research. Enzymes offer high selectivity and can operate under mild reaction conditions, reducing energy consumption and the generation of hazardous waste.
One promising avenue is the use of transaminases for the asymmetric synthesis of the chiral amino group in this compound. Researchers are exploring enzyme engineering and directed evolution to create highly specific and efficient transaminases that can convert a prochiral ketone precursor into the desired enantiomer of the final product with high enantiomeric excess. This approach circumvents the need for chiral auxiliaries or resolutions that are often required in traditional chemical synthesis.
Advanced In Silico Methodologies for Predictive Mechanistic Understanding
A deeper, molecular-level understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for rational process design and optimization. Advanced in silico methodologies, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, are powerful tools for elucidating these mechanisms.
Density functional theory (DFT) calculations can be employed to map the potential energy surfaces of key reaction steps. This allows for the determination of transition state structures, activation energies, and reaction pathways, providing detailed insights into the factors that control the reaction's rate and selectivity. For example, DFT can be used to understand the role of a catalyst in lowering the activation barrier for a specific transformation or to predict the stereochemical outcome of an asymmetric reaction.
Molecular dynamics simulations can provide a dynamic picture of the reaction environment, including the interactions between reactants, catalysts, and solvent molecules. This is particularly valuable for understanding enzymatic reactions, where the conformational flexibility of the enzyme and its interactions with the substrate play a critical role. By simulating the binding of a precursor to the active site of an enzyme, researchers can gain insights into the molecular basis of substrate specificity and catalysis, which can guide the design of more efficient biocatalysts.
Exploration of Novel Chemical Transformations Utilizing the Compound's Unique Functionalities
The unique chemical structure of this compound, featuring both a hydroxyl and an amino group on separate ethyl chains attached to a phenyl ring, presents a rich platform for exploring novel chemical transformations. The distinct functionalities offer opportunities for selective derivatization and the synthesis of new molecules with potentially valuable properties.
Future research will likely focus on leveraging the reactivity of the amino and hydroxyl groups to construct more complex molecular architectures. For instance, the development of orthogonal protection-deprotection strategies will be crucial to selectively modify one functional group while leaving the other intact. This would enable the synthesis of a diverse library of derivatives for applications in areas such as medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
